3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Ceranib-2 is a ceramidase inhibitor that inhibits ceramidase activity (IC50 = 28 μM in SKOV3 cells). It also increases intracellular accumulation of various ceramides, including C14 ceramide, C24 ceramide, C26 ceramide, and C26:1 ceramide, and total ceramide levels and decreases levels of dihydrosphingosine, sphingosine, and sphingosine-1-phosphate in SKOV3 cells. In vivo, ceranib-2 (20 and 50 mg/kg, i.p.) reduces tumor volume in a JC mammary adenocarcinoma mouse syngeneic tumor model.
Brand Name:
Vulcanchem
CAS No.:
1402830-75-4
VCID:
VC0005316
InChI:
InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+
SMILES:
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O
Molecular Formula:
C24H17NO3
Molecular Weight:
367.404
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
CAS No.: 1402830-75-4
Cat. No.: VC0005316
Molecular Formula: C24H17NO3
Molecular Weight: 367.404
* For research use only. Not for human or veterinary use.
Specification
| Description | Ceranib-2 is a ceramidase inhibitor that inhibits ceramidase activity (IC50 = 28 μM in SKOV3 cells). It also increases intracellular accumulation of various ceramides, including C14 ceramide, C24 ceramide, C26 ceramide, and C26:1 ceramide, and total ceramide levels and decreases levels of dihydrosphingosine, sphingosine, and sphingosine-1-phosphate in SKOV3 cells. In vivo, ceranib-2 (20 and 50 mg/kg, i.p.) reduces tumor volume in a JC mammary adenocarcinoma mouse syngeneic tumor model. |
|---|---|
| CAS No. | 1402830-75-4 |
| Molecular Formula | C24H17NO3 |
| Molecular Weight | 367.404 |
| IUPAC Name | 3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+ |
| Standard InChI Key | QUJIMYXGRCETPJ-NTCAYCPXSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O |
| Appearance | Assay:≥98%A crystalline solid |
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